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CAS No.: 13829-06-6

Cat. No.: B083039
\_ _J
Introduction

Chloro-bis(dimethylamino)-methylium chloride, systematically named
[chloro(dimethylamino)methylidene]-dimethylazanium chloride, and often referred to as
tetramethylchloroformamidinium chloride, is a reactive chemical intermediate with significant
applications in organic synthesis.[1] Its utility primarily stems from its electrophilic carbon
center, making it a powerful reagent for various chemical transformations, including the
formation of amidines and the activation of carboxylic acids. A thorough understanding of its
spectroscopic properties is paramount for researchers and drug development professionals to
ensure reaction monitoring, quality control, and mechanistic elucidation. This guide provides an
in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for this compound, grounded in established scientific principles and
practical insights.

Due to the hygroscopic and reactive nature of chloro-bis(dimethylamino)-methylium
chloride, obtaining and handling high-purity samples for spectroscopic analysis requires care.
The data presented herein is a synthesis of expected values derived from theoretical principles
and comparative analysis with structurally similar compounds, particularly its more stable
hexafluorophosphate counterpart, Chloro-N,N,N',N'-tetramethylformamidinium
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hexafluorophosphate (TCFH), as comprehensive spectral data for the chloride salt is not
readily available in the public domain.[2][3]

Molecular Structure and Spectroscopic Overview

The structure of the chloro-bis(dimethylamino)-methylium cation features a central carbon atom
double-bonded to one nitrogen atom and single-bonded to another nitrogen and a chlorine
atom. The positive charge is delocalized across the N-C-N system. This electronic
configuration dictates the key features observed in its spectra.
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Caption: Molecular structure of the chloro-bis(dimethylamino)-methylium cation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. For chloro-bis(dimethylamino)-methylium chloride, both *H and 3C NMR
provide critical information about its molecular framework.

'H NMR Spectroscopy

Theoretical Analysis: The proton NMR spectrum of the chloro-bis(dimethylamino)-methylium
cation is expected to be relatively simple. Due to the symmetry of the molecule and free
rotation around the C-N bonds at room temperature, the four methyl groups are chemically
equivalent. This would result in a single resonance signal.

Expected Data:

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

~3.4-3.6 Singlet 12H N(CHs)2

Interpretation: The anticipated chemical shift in the region of 3.4-3.6 ppm is downfield from
typical amine methyl protons due to the deshielding effect of the adjacent positively charged
nitrogen atoms and the overall electron-withdrawing nature of the iminium group. The presence
of a single sharp singlet corresponding to 12 protons would be a strong indicator of the
compound's structural integrity and purity.

3C NMR Spectroscopy

Theoretical Analysis: The proton-decoupled 13C NMR spectrum is also predicted to be
straightforward. The four methyl carbons are equivalent, and the central iminium carbon
represents a distinct chemical environment.

Expected Data:
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Chemical Shift (8) ppm Assignment
~40 - 45 N(CHs)2
~160 - 165 C=N+

Interpretation: The methyl carbons are expected to resonate in the 40-45 ppm range. The most
characteristic signal is that of the central carbon of the C=N+* group, which is significantly
deshielded and appears far downfield in the 160-165 ppm region. This downfield shift is a
hallmark of carbocation-like centers and is a key diagnostic peak for confirming the presence of

the iminium moiety.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of chloro-bis(dimethylamino)-

methylium chloride is crucial due to its hygroscopic nature.
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Sample Preparation

Dry sample under high vacuum

;

Transfer to a dry glovebox

;

Dissolve in anhydrous deuterated solvent (e.g., CDCI3, CD3CN)

,

Filter through glass wool into NMR tube
- J

vData Acquisition (400 MHz Spectrometer)

Tune and shim the instrument

T

Acquire 'H spectrum (e.g., 16 scans) Acquire BC{'H} spectrum (e.g., 1024 scans)
- /

4 \Dita Processiiy R

Apply Fourier transform

l

Phase and baseline correct

l

Calibrate chemical shifts to residual solvent peak
- /

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a
“fingerprint” that is characteristic of its functional groups.

Theoretical Analysis: The IR spectrum of chloro-bis(dimethylamino)-methylium chloride is
expected to be dominated by absorptions corresponding to the C-H bonds of the methyl groups
and the characteristic C=N+* stretching vibration of the iminium core.

Expected Data:

Wavenumber (cm~?) Intensity Assignment

~2900 - 3000 Medium-Strong C-H stretch (methyl)
~1680 - 1720 Strong C=N+ stretch (iminium)
~1400 - 1480 Medium C-H bend (methyl)
~1000 - 1250 Medium-Strong C-N stretch

~600 - 800 Medium C-Cl stretch

Interpretation: The most diagnostic peak in the IR spectrum is the strong absorption between
1680 and 1720 cm~1, which is characteristic of the C=N+* stretching frequency. This band is
typically at a higher wavenumber than a standard C=N double bond due to the positive charge
on the nitrogen, which strengthens and stiffens the bond. The C-H stretching and bending
vibrations of the methyl groups will also be prominent. The C-Cl stretch is expected in the
fingerprint region and may be difficult to assign definitively without comparative studies.

Experimental Protocol for IR Data Acquisition
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Sample Preparation (ATR)

Ensure ATR crystal is clean and dry

l

In a low-humidity environment, place a small amount of the solid sample on the crystal

l

Apply pressure with the anvil

Data Ac éuisition

Collect a background spectrum

l

Collect the sample spectrum (e.g., 32 scans at 4 cm™~! resolution)

=

/

/

Data Processing

Perform ATR correction

l

\

Baseline correct the spectrum

NG

/

Click to download full resolution via product page

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, offering
insights into the molecular weight and fragmentation patterns of a compound.

Theoretical Analysis: For chloro-bis(dimethylamino)-methylium chloride, a soft ionization
technique such as Electrospray lonization (ESI) is most appropriate, as it is an ionic compound.
The analysis would be performed in positive ion mode. The primary ion observed would be the
intact cation, [CsH12CINz]*.

Expected Data (ESI-MS):

m/z Relative Abundance Assighment
~135.08 High [CsH1233CINz]*
~137.08 Moderate [CsH1237CIN2]*

Interpretation: The mass spectrum should show a prominent isotopic cluster for the molecular
ion due to the presence of chlorine. The peak at m/z ~135 would correspond to the cation
containing the 3°Cl isotope, while the peak at m/z ~137 would correspond to the 3’Cl isotope.
The expected intensity ratio of these peaks is approximately 3:1, which is a characteristic
signature for a molecule containing one chlorine atom.

Fragmentation Pathway: Under higher energy conditions (e.g., tandem MS/MS), fragmentation
of the parent ion could occur. A likely fragmentation pathway would involve the loss of a
chloromethane molecule or a chlorine radical.

/Potential Fragmentation\

Loss of CHsClI
[CaHoN2]*

- CHsClI m/z = 85

[CsH12CIN2]*
m/z = 135/137 -Cle

Loss of Cle
[CsH12N2]*e
m/z = 100
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Caption: Plausible ESI-MS/MS fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data
Acquisition
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4 )

Sample Preparation

Prepare a dilute solution (e.g., 1-10 pg/mL) in a suitable solvent (e.g., methanol, acetonitrile)

l

Infuse the solution directly into the ESI source

4 )

Data Acquisition (];ositive Ion Mode)

Optimize source parameters (e.g., capillary voltage, cone voltage)

:

Acquire full scan mass spectrum

:

(Optional) Perform MS/MS on the parent ion (m/z ~135)
- J

Data Avnalysis

Analyze the isotopic pattern of the molecular ion

:

Identify fragment ions and propose fragmentation pathways
- /

Click to download full resolution via product page

Caption: Workflow for ESI-MS analysis.

Conclusion

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b083039?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The spectroscopic characterization of chloro-bis(dimethylamino)-methylium chloride
reveals a molecule with a high degree of symmetry and a distinctive electronically charged
core. The *H and 3C NMR spectra are simple and diagnostic, with the downfield shift of the
iminium carbon being a key identifier. The IR spectrum is characterized by a strong C=N*
stretching frequency, providing a clear indication of the iminium functional group. ESI-mass
spectrometry confirms the molecular weight of the cation and displays the characteristic
isotopic pattern of a monochlorinated compound. Together, these spectroscopic techniques
provide a comprehensive and self-validating system for the identification and quality
assessment of this important synthetic reagent. Researchers utilizing this compound are
encouraged to employ the outlined protocols to ensure accurate and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b083039?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Chloro-bis_dimethylamino_-methylium-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Chloro-bis_dimethylamino_-methylium-chloride
https://en.wikipedia.org/wiki/TCFH
https://pubmed.ncbi.nlm.nih.gov/18803415/
https://pubmed.ncbi.nlm.nih.gov/18803415/
https://www.benchchem.com/product/b083039#chloro-bis-dimethylamino-methylium-chloride-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b083039#chloro-bis-dimethylamino-methylium-chloride-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b083039#chloro-bis-dimethylamino-methylium-chloride-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b083039#chloro-bis-dimethylamino-methylium-chloride-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b083039?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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